3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3,3,3-trifluoro-2,2-dimethylpropane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClF3O2S/c1-4(2,5(7,8)9)3-12(6,10)11/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWRUWNHWUBKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783625-32-0 | |
| Record name | 3,3,3-trifluoro-2,2-dimethylpropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
C5H7F3O2+SOCl2→C5H8ClF3O2S+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidative transformations can convert the sulfonyl chloride group to sulfonic acid derivatives using oxidizing agents like hydrogen peroxide (H₂O₂).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous or organic solvents.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
Chemistry
- Building Block for Fluorinated Compounds : The compound serves as a precursor in synthesizing various fluorinated chemicals. Its ability to undergo nucleophilic substitution reactions allows for the formation of sulfonamides and sulfonate esters when reacted with amines and alcohols, respectively.
- Reactivity in Organic Synthesis : The sulfonyl chloride group is prone to nucleophilic attack, making it useful in creating complex molecules in organic synthesis. This includes the development of agrochemicals and pharmaceuticals.
Biology
- Modification of Biomolecules : In biological research, this compound can modify proteins and peptides through sulfonylation reactions. Such modifications can significantly alter the biological activity and stability of these biomolecules.
- Enzyme Inhibition : The compound has potential applications in drug design, particularly as an inhibitor for various enzymes by covalently modifying active site residues.
Medicine
- Drug Development : The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates. Research indicates that compounds derived from 3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride can serve as enzyme inhibitors or receptor modulators.
- Pharmaceutical Compositions : It has been explored in formulations targeting diseases such as cystic fibrosis by modulating transmembrane conductance regulators .
Case Studies
- Fluorinated Pharmaceuticals : Research has indicated that compounds derived from this compound show promise as effective pharmaceutical agents due to their enhanced stability and bioavailability.
- Agrochemical Development : The compound has been utilized in developing novel agrochemicals that exhibit increased efficacy against pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate linkages. These modifications can alter the chemical and biological properties of the target molecules, affecting their activity and function.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzyme activity by modifying active site residues.
Receptors: It can modulate receptor function by covalently binding to receptor sites.
Proteins: Sulfonylation of proteins can affect their stability, folding, and interactions with other biomolecules.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|
| 3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride | C₅H₈F₃ClO₂S | ~228.64 | –CF₃, –CH₃ (×2) |
| 3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride | C₅H₉F₂ClO₂S | 198.64 | –CF₂H, –CH₃ (×2) |
| 2,2-Dimethylpropane-1-sulfonyl chloride | C₅H₁₁ClO₂S | 170.66 | –CH₃ (×2) |
| 3-(Cyclopropylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride | C₉H₁₅ClO₃S | 262.73 | –O–CH₂–cyclopropyl, –CH₃ (×2) |
Key Observations :
- The trifluoro derivative has the highest molecular weight due to three fluorine atoms.
- Fluorination increases the compound’s electrophilicity and thermal stability compared to non-fluorinated analogs .
Physical and Chemical Properties
Notes:
- The trifluoro compound’s reactivity is enhanced by the electron-withdrawing –CF₃ group, facilitating nucleophilic substitution reactions. In contrast, 2,2-dimethylpropane-1-sulfonyl chloride lacks fluorination, resulting in lower electrophilicity .
- Fluorinated derivatives are typically more lipophilic, improving membrane permeability in pharmaceutical applications .
Biological Activity
3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride is an organofluorine compound recognized for its unique chemical properties and diverse applications in chemical synthesis, particularly in the fields of medicinal chemistry and bioconjugation. Its molecular formula is C₅H₈ClF₃O₂S, and it features both trifluoromethyl and sulfonyl chloride functional groups, which contribute to its reactivity and biological activity.
The compound undergoes various chemical reactions, including nucleophilic substitutions and modifications of biomolecules. These reactions are pivotal for its biological applications.
Chemical Reactions
- Substitution Reactions : The sulfonyl chloride group can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.
- Reduction Reactions : It can be reduced to sulfonyl fluoride using reducing agents like lithium aluminum hydride.
- Oxidation Reactions : Oxidative transformations can convert the sulfonyl chloride group to sulfonic acid derivatives.
The biological activity of this compound primarily stems from the reactivity of its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to significant modifications that alter their function.
Molecular Targets
- Enzymes : The compound can inhibit enzyme activity by modifying active site residues.
- Receptors : It modulates receptor functions through covalent binding.
- Proteins : Sulfonylation can affect protein stability, folding, and interactions.
1. Drug Development
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability. This has led to the exploration of this compound in designing enzyme inhibitors and receptor modulators.
2. Bioconjugation
The compound is utilized in modifying biomolecules such as peptides and proteins through sulfonylation reactions. This modification can enhance the biological activity and stability of these biomolecules.
Case Studies
Recent studies have highlighted the effectiveness of trifluoromethyl-substituted compounds in enhancing biological profiles:
- Antimicrobial Activity : A study designed a series of aryl-urea derivatives with trifluoromethyl substitutions that demonstrated significant antimicrobial activity against various pathogens .
- Cancer Research : Compounds featuring trifluoromethyl groups have been investigated for their potential as anti-cancer agents due to their ability to interact with cellular pathways involved in tumor growth .
Toxicological Profile
While specific toxicity data for this compound is limited, similar compounds have been studied for their safety profiles. Generally, organofluorine compounds exhibit low toxicity when used appropriately in controlled settings.
Q & A
Q. What are the established synthetic routes for 3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride?
The synthesis typically involves fluorination and sulfonation steps. A common approach includes:
- Fluorination of precursors : Using fluorinating agents like hydrogen fluoride (HF) or sulfur tetrafluoride (SF₄) under controlled conditions (e.g., 85°C, 6965.99 Torr) to introduce trifluoromethyl groups .
- Sulfonyl chloride formation : Reacting intermediates with chlorinating agents (e.g., Cl₂ or SOCl₂) in inert solvents like dichloromethane. Purification via column chromatography or recrystallization ensures high purity .
Q. What are the characteristic chemical reactions of this compound?
Key reactions include:
- Nucleophilic substitution : The sulfonyl chloride group (-SO₂Cl) reacts with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates. For example, coupling with cyclopropyl isocyanate yields carbamoyl derivatives under anhydrous conditions .
- Hydrolysis : Controlled hydrolysis in aqueous alkaline media produces sulfonic acids, critical for further functionalization .
Q. How should researchers ensure compound stability during storage?
- Storage conditions : Store in airtight, amber glass containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or thermal decomposition. Desiccants like molecular sieves are recommended to avoid moisture .
- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive reactions. Monitor purity via TLC or NMR before use .
Advanced Research Questions
Q. How can fluorination efficiency be optimized during synthesis?
- Catalyst selection : Titanium tetrachloride (TiCl₄) enhances fluorination kinetics by stabilizing reactive intermediates.
- Temperature/pressure control : Reactions at 85°C under ~7000 Torr pressure improve yield (86% reported) while minimizing side products like 149329-29-3 (5.5% byproduct) .
- Solvent choice : Non-polar solvents (e.g., THF) reduce side reactions compared to polar aprotic solvents .
Q. How to resolve contradictions in reported reactivity data for nucleophilic substitution?
- Kinetic vs. thermodynamic control : Varying reaction conditions (e.g., solvent polarity, temperature) can favor different pathways. For instance, polar solvents accelerate SN2 mechanisms, while bulky nucleophiles favor SN1 .
- Competing reactions : Use ¹⁹F NMR to track intermediates and identify side products like sulfonic acid derivatives from unintended hydrolysis .
Q. What advanced analytical techniques are recommended for structural characterization?
- NMR spectroscopy : Use 3-(Trimethylsilyl)propane-1-sulfonic acid as an internal standard for ¹H/¹⁹F NMR to resolve chemical shifts and confirm trifluoromethyl group integrity .
- X-ray crystallography : For crystalline derivatives, compare bond lengths/angles with computational models (e.g., DFT) to validate stereoelectronic effects .
Q. What computational modeling approaches are suitable for predicting reaction mechanisms?
- Density Functional Theory (DFT) : Calculate transition-state energies for substitution reactions to identify rate-limiting steps.
- Molecular dynamics simulations : Model solvent effects on reaction pathways, particularly for fluorinated intermediates in non-polar media .
Q. How to design derivatives for targeted biological activity?
- Structure-activity relationship (SAR) : Introduce substituents (e.g., aryl groups) at the sulfonamide position to modulate lipophilicity and binding affinity.
- Biological assays : Test anti-proliferative activity against cancer cell lines (e.g., HeLa) using derivatives with varying electron-withdrawing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
